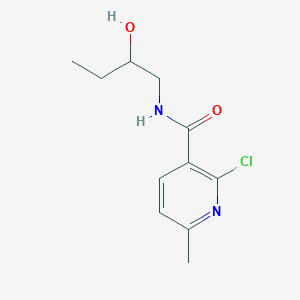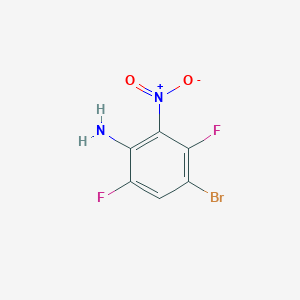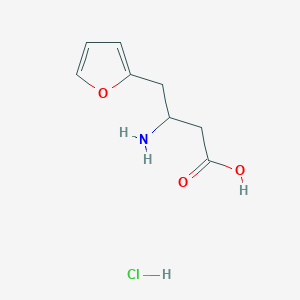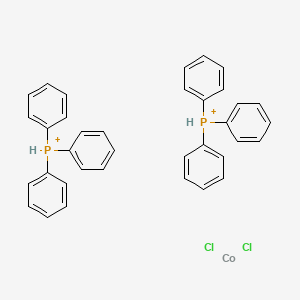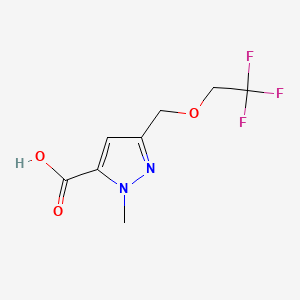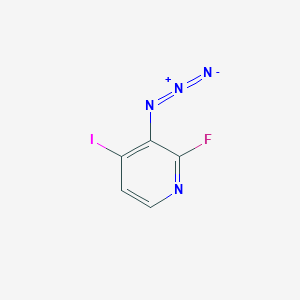
3-Azido-2-fluoro-4-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-2-fluoro-4-iodopyridine is a heterocyclic compound that contains azide, fluorine, and iodine substituents on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2-fluoro-4-iodopyridine typically involves the introduction of azide, fluorine, and iodine groups onto a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with azide, fluorine, and iodine sources under controlled conditions. For example, starting with 3-fluoro-4-iodopyridine, the azide group can be introduced using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Azido-2-fluoro-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The azide, fluorine, and iodine groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The azide group can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF for azide introduction.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cyclization: Copper(I) catalysts for azide-alkyne cycloaddition reactions.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the reagents used.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the compound with different functional groups.
Cyclization Products: Triazole derivatives formed from azide-alkyne cycloaddition.
Aplicaciones Científicas De Investigación
3-Azido-2-fluoro-4-iodopyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the preparation of complex organic molecules.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to form bioactive compounds.
Mecanismo De Acción
The mechanism of action of 3-Azido-2-fluoro-4-iodopyridine involves its interaction with molecular targets through its functional groups. The azide group can participate in click chemistry reactions, forming stable triazole rings. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-iodopyridine: Lacks the azide group but shares the fluorine and iodine substituents.
2-Fluoro-4-iodopyridine: Similar structure but with different substitution pattern.
3-Azido-4-iodopyridine: Contains azide and iodine but lacks fluorine.
Uniqueness
3-Azido-2-fluoro-4-iodopyridine is unique due to the presence of all three functional groups (azide, fluorine, and iodine) on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
153034-84-5 |
|---|---|
Fórmula molecular |
C5H2FIN4 |
Peso molecular |
264.00 g/mol |
Nombre IUPAC |
3-azido-2-fluoro-4-iodopyridine |
InChI |
InChI=1S/C5H2FIN4/c6-5-4(10-11-8)3(7)1-2-9-5/h1-2H |
Clave InChI |
PGLAPENIFWYJNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1I)N=[N+]=[N-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)
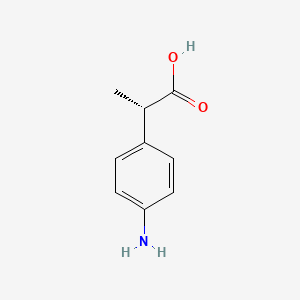
![Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B13899206.png)
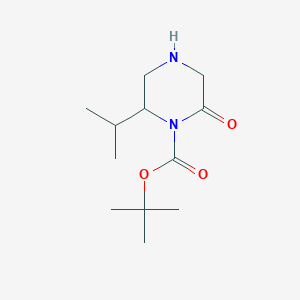
![2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13899212.png)
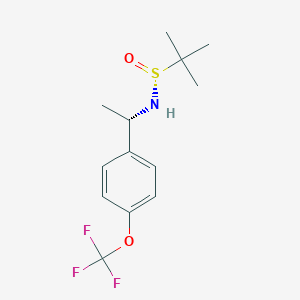
![3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13899222.png)
![5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one](/img/structure/B13899226.png)
